2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
CAS No.: 941948-60-3
Cat. No.: VC6437325
Molecular Formula: C19H21FN6O2S
Molecular Weight: 416.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941948-60-3 |
|---|---|
| Molecular Formula | C19H21FN6O2S |
| Molecular Weight | 416.48 |
| IUPAC Name | 2-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-8-10-28-11-9-25)14-12-22-26(17(14)24-19)7-6-21-18(27)13-4-2-3-5-15(13)20/h2-5,12H,6-11H2,1H3,(H,21,27) |
| Standard InChI Key | SWTQBSFJHNVLAL-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCOCC4 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecular formula of 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is C₁₉H₂₁FN₆O₂S, with a molecular weight of 416.48 g/mol. Key structural features include:
-
Pyrazolo[3,4-d]pyrimidine core: A bicyclic heteroaromatic system providing a planar scaffold for target binding.
-
4-Morpholino substituent: Enhances solubility and modulates electronic properties.
-
6-Methylthio group: Contributes to hydrophobic interactions and metabolic stability.
-
2-Fluorobenzamide side chain: Introduces hydrogen-bonding capabilities and influences bioavailability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 941948-60-3 |
| Molecular Formula | C₁₉H₂₁FN₆O₂S |
| Molecular Weight | 416.48 g/mol |
| Key Functional Groups | Fluorine, Morpholino, Methylthio, Benzamide |
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis involves sequential modifications of pyrazolo[3,4-d]pyrimidine precursors :
-
Core Formation: Condensation of malononitrile with benzoyl isothiocyanate under basic conditions (KOH/EtOH) yields 5-aminopyrazole intermediates .
-
Alkylation: Reaction with methyl iodide or ethyl halides introduces the methylthio group at position 6.
-
Morpholino Incorporation: Nucleophilic substitution with morpholine at position 4.
-
Benzamide Functionalization: Coupling of 2-fluorobenzoic acid derivatives via carbodiimide-mediated amidation.
Critical parameters include solvent choice (e.g., DMF for alkylation), temperature control (0–5°C for amidation), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Analytical Characterization
-
¹H NMR: Peaks at δ 7.56–8.23 (aromatic protons), δ 2.39 (S-CH₃), and δ 4.52–4.57 (morpholino CH₂) .
-
IR Spectroscopy: Stretching vibrations at 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-F).
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound’s structural analogy to triazoloquinazolinones suggests potential inhibition of polo-like kinase 1 (Plk1), a mitotic regulator overexpressed in cancers . The morpholino group may disrupt Plk1’s polo-box domain (PBD), impairing substrate recognition .
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines demonstrate broad-spectrum antiviral effects. In H5N1 influenza models, analogues reduced viral replication by 65–85% via RNA polymerase inhibition .
Table 2: Biological Activity of Analogues
| Compound | Target | IC₅₀ (nM) | Viral Reduction (%) |
|---|---|---|---|
| 10c | H5N1 Polymerase | 12.3 | 85 |
| 12a | Plk1 PBD | 8.7 | N/A |
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume